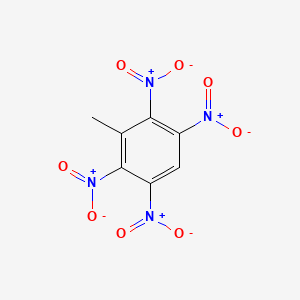

Benzene, 3-methyl-1,2,4,5-tetranitro-

Description

Contextualization within the Landscape of Highly Nitrated Aromatic Compounds

Polynitro aromatic compounds are organic molecules featuring an aromatic ring substituted with multiple nitro (-NO2) groups. nih.govnih.gov These compounds, particularly those with a high degree of nitration, are often characterized by their energetic properties and are foundational to the field of explosives. nih.govwikipedia.org The introduction of nitro groups, which are strongly electron-withdrawing, significantly alters the chemical and physical properties of the parent aromatic ring. nih.gov This makes the synthesis and study of polysubstituted nitrobenzenes a key area of interest in both academic and industrial research. acs.org

The compound , Benzene (B151609), 3-methyl-1,2,4,5-tetranitro-, is a derivative of toluene (B28343) where four hydrogen atoms on the benzene ring have been replaced by nitro groups. Its structure suggests a high-energy material, placing it in the same family as well-known explosives like 2,4,6-trinitrotoluene (B92697) (TNT). nih.goveuropa.eu The synthesis of such highly nitrated compounds is often challenging due to the deactivating effect of the existing nitro groups on the aromatic ring, making subsequent nitration steps progressively more difficult. acs.org The synthesis of tetranitrotoluenes, for instance, is not straightforward and requires more specialized and forceful conditions than the production of TNT. stackexchange.com

The study of highly nitrated aromatics extends beyond their energetic applications. These molecules serve as substrates for further chemical transformations and are used in the synthesis of various other compounds. nih.gov The arrangement of substituent groups on the benzene ring gives rise to different isomers, each with unique properties. libretexts.org For example, the isomers of dinitrotoluene and trinitrotoluene exhibit different physical and chemical characteristics. cdc.gov

Academic Significance and Research Gaps in the Study of Polysubstituted Nitrobenzenes

The academic significance of polysubstituted nitrobenzenes lies in understanding the fundamental principles of aromatic chemistry, reaction mechanisms, and the structure-property relationships of highly functionalized molecules. The synthesis of novel polynitro aromatics pushes the boundaries of synthetic chemistry and can lead to the discovery of materials with enhanced performance characteristics. acs.org

A significant research gap exists in the study of many highly substituted nitroaromatic compounds, including Benzene, 3-methyl-1,2,4,5-tetranitro-. While extensive research has been conducted on trinitrotoluene (TNT) and some dinitrotoluenes, the literature on tetranitrated toluenes is considerably more limited. nih.govcdc.govacs.org A 1994 study by Nielsen et al. detailed the successful synthesis of two tetranitrotoluene isomers, 2,3,4,5-tetranitrotoluene and 2,3,4,6-tetranitrotoluene, highlighting the complex synthetic routes required. acs.org These syntheses did not yield 3-methyl-1,2,4,5-tetranitrobenzene, suggesting that its formation is either not favored under the reported conditions or requires a different synthetic strategy altogether.

The lack of readily available information on Benzene, 3-methyl-1,2,4,5-tetranitro- underscores a research gap in the systematic study of all possible isomers of highly nitrated toluenes. Further investigation into the synthesis, and the theoretical and experimental characterization of this and other less-common isomers, would contribute to a more complete understanding of the structure-property relationships within this important class of compounds. Computational studies can offer predictions of the properties of such uncharacterized molecules, providing a theoretical basis for future synthetic efforts. researchgate.netbanglajol.infonih.govnih.gov

Detailed Research Findings

Due to the absence of specific experimental data for Benzene, 3-methyl-1,2,4,5-tetranitro-, the following table presents data for the two tetranitrotoluene isomers synthesized by Nielsen et al. (1994), which provides context for the expected properties of a tetranitrated toluene derivative.

Table 1: Properties of Synthesized Tetranitrotoluene Isomers

| Compound Name | Molecular Formula | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2,3,4,5-Tetranitrotoluene | C₇H₄N₄O₈ | 143-144 | 1.84 |

| 2,3,4,6-Tetranitrotoluene | C₇H₄N₄O₈ | 133-134 | 1.82 |

Source: Nielsen et al., 1994. acs.org

The synthesis of these isomers involved multi-step processes, starting from dinitrotoluene derivatives and proceeding through amination, further nitration, and finally oxidation or diazotization/denitration steps. acs.org For example, the synthesis of 2,3,4,5-tetranitrotoluene was achieved through the peroxydisulfuric acid oxidation of 4-amino-2,3,5-trinitrotoluene. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Benzene, 3-methyl-1,2,4,5-tetranitro- |

| 2,4,6-trinitrotoluene (TNT) |

| 2,3,4,5-Tetranitrotoluene |

| 2,3,4,6-Tetranitrotoluene |

| Toluene |

| Dinitrotoluene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

102367-91-9 |

|---|---|

Molecular Formula |

C7H4N4O8 |

Molecular Weight |

272.13 g/mol |

IUPAC Name |

3-methyl-1,2,4,5-tetranitrobenzene |

InChI |

InChI=1S/C7H4N4O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h2H,1H3 |

InChI Key |

RUGDOHNGYQZSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Benzene, 3 Methyl 1,2,4,5 Tetranitro

Strategic Selection of Precursor Compounds for Polysubstituted Benzene (B151609) Nitration

The synthesis of polysubstituted nitroaromatics necessitates a strategic, often retrosynthetic, approach to the selection of starting materials. libretexts.orgnumberanalytics.com The order of substituent introduction is critical because the groups already present on the benzene ring dictate the regiochemistry and reactivity of subsequent electrophilic substitution reactions. ucalgary.ca For the synthesis of Benzene, 3-methyl-1,2,4,5-tetranitro-, toluene (B28343) is the logical starting precursor.

The synthesis plan must account for the directing effects of the substituents. The methyl group of toluene is an activating group, directing initial electrophilic nitration to the ortho and para positions. libretexts.orgyoutube.com In contrast, the nitro group is a strongly deactivating, meta-directing group. fiveable.mekhanacademy.org Therefore, attempting to perform a Friedel-Crafts alkylation on a pre-nitrated benzene ring is not feasible, as the deactivated ring will not undergo the reaction. libretexts.orgkhanacademy.org

The most viable pathway involves the progressive nitration of toluene:

Toluene to Mononitrotoluene (MNT): The initial nitration yields a mixture of ortho-nitrotoluene and para-nitrotoluene. serdp-estcp.mil

MNT to Dinitrotoluene (DNT): Further nitration of the MNT mixture primarily yields 2,4-dinitrotoluene. nih.gov

DNT to Trinitrotoluene (TNT): The nitration of DNT under more forcing conditions produces 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

The direct precursor for the final nitration step to yield Benzene, 3-methyl-1,2,4,5-tetranitro- would logically be an isomer of trinitrotoluene, such as 2,4,5-trinitrotoluene (B189584) or 2,4,6-trinitrotoluene. The introduction of a fourth nitro group onto the already electron-deficient and sterically crowded TNT ring is the most challenging step in the sequence.

Optimization of Nitration Reagent Systems and Reaction Conditions for Sterically Hindered Aromatics

As the degree of nitration increases, the aromatic ring becomes significantly deactivated and sterically hindered, requiring progressively harsher reaction conditions and more potent nitrating agents. While the nitration of toluene to MNT can be achieved with a standard mixture of concentrated nitric and sulfuric acids, subsequent nitration steps demand more rigorous systems. serdp-estcp.miloc-praktikum.de

The conversion of DNT to TNT, for instance, traditionally requires highly concentrated nitric acid (100%) and oleum (B3057394) (sulfuric acid containing dissolved SO₃), along with elevated temperatures. nih.gov The synthesis of a tetranitro derivative would necessitate even more powerful nitrating systems to overcome the severe deactivation of the trinitrotoluene precursor.

Alternative and advanced nitrating agents have been developed to improve efficiency, selectivity, and safety. numberanalytics.com These include dinitrogen pentoxide (N₂O₅) and nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), which are highly reactive electrophiles. numberanalytics.comnih.gov For instance, a nitrating system of N₂O₅ in dichloromethane (B109758) has been shown to improve regioselectivity in the nitration of toluene derivatives. researchgate.net The optimization of reagent systems is crucial for achieving high yields in the synthesis of complex, polysubstituted nitroaromatics. acs.org

| Reagent System | Active Electrophile | Typical Substrates | Advantages | Limitations |

|---|---|---|---|---|

| Mixed Acid (conc. HNO₃ / conc. H₂SO₄) | Nitronium ion (NO₂⁺) | Benzene, Toluene (activated rings) | Cost-effective, widely used. rushim.ru | Insufficient for highly deactivated rings, generates significant acid waste. serdp-estcp.milnumberanalytics.com |

| Oleum (HNO₃ / H₂SO₄ + SO₃) | Nitronium ion (NO₂⁺) | Dinitrotoluene (deactivated rings) | Extremely powerful, forces reaction on deactivated substrates. nih.gov | Highly corrosive and hazardous, can lead to over-nitration and side reactions. nih.gov |

| Dinitrogen Pentoxide (N₂O₅) | Nitronium ion (NO₂⁺) | Toluene derivatives, various nitro compounds | Potent nitrating agent, can offer improved selectivity. numberanalytics.comresearchgate.net | Can be unstable, requires careful handling. |

| Nitronium Salts (e.g., NO₂⁺BF₄⁻) | Nitronium ion (NO₂⁺) | Aromatics, particularly for mechanistic studies | Provides a clean source of NO₂⁺ without mixed acid. numberanalytics.com | Higher cost, often used at laboratory scale. numberanalytics.com |

| Zeolite Catalysts with HNO₃ | Nitronium ion (NO₂⁺) | Toluene | Improves regioselectivity (e.g., higher para-isomer yield), environmentally benign. serdp-estcp.milresearchgate.net | Catalyst deactivation can occur. numberanalytics.com |

Electrophilic Aromatic Substitution Mechanisms in Multi-Nitration Processes

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. masterorganicchemistry.comyoutube.com This multi-step process is fundamental to understanding the formation of polysubstituted nitroaromatics like Benzene, 3-methyl-1,2,4,5-tetranitro-.

Analysis of Nitronium Ion Generation and Electrophilic Attack Pathways

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). acs.orgmasterorganicchemistry.com In conventional mixed-acid nitration, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. libretexts.orgorganicchemistrytutor.com

Generation of Nitronium Ion: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once generated, the nitronium ion is attacked by the π-electron system of the aromatic ring. masterorganicchemistry.comunacademy.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comnih.gov In the final, rapid step, a weak base (such as H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Regioselectivity and Isomer Distribution in Progressive Nitration

The position of nitration on a substituted benzene ring is governed by the directing effects of the existing substituents. The methyl group in toluene is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent to and opposite it. youtube.com However, the nitro group is a meta-director. wikipedia.org

In the progressive nitration of toluene, the isomer distribution changes at each stage:

Nitration of Toluene: The reaction yields a mixture of isomers, with the ortho- and para-mononitrotoluenes being the major products. The typical distribution is approximately 58% ortho, 4% meta, and 38% para. serdp-estcp.mil

Nitration of MNT: The nitration of the resulting isomer mixture leads predominantly to 2,4-dinitrotoluene. The activating methyl group's influence ensures nitration occurs at the remaining ortho and para positions relative to it.

Nitration of DNT: The nitration of 2,4-DNT yields 2,4,6-trinitrotoluene, as the methyl group directs the third nitro group to the second available ortho position. nih.gov

Adding a fourth nitro group to produce Benzene, 3-methyl-1,2,4,5-tetranitro- would likely require a precursor like 2,4,5-trinitrotoluene. The regioselectivity of this final step would be dictated by the powerful deactivating and meta-directing effects of the three existing nitro groups, making the substitution at the final available position (C3) exceptionally challenging.

| Reaction | Isomer | Typical Yield (%) |

|---|---|---|

| Toluene → Mononitrotoluene (MNT) | o-nitrotoluene | ~58% serdp-estcp.mil |

| m-nitrotoluene | ~4% serdp-estcp.mil | |

| p-nitrotoluene | ~38% serdp-estcp.mil | |

| MNT → Dinitrotoluene (DNT) | 2,4-Dinitrotoluene | Major Product nih.gov |

| DNT → Trinitrotoluene (TNT) | 2,4,6-Trinitrotoluene | Major Product nih.gov |

Influence of Steric Hindrance and Electronic Deactivation on Substitution Patterns

Two primary factors make the introduction of multiple nitro groups progressively more difficult: electronic deactivation and steric hindrance.

Electronic Deactivation: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. fiveable.mewikipedia.org Each nitro group added to the ring makes it less nucleophilic and therefore less reactive towards the electrophilic nitronium ion. Synthesizing a tetranitro compound requires overcoming the immense deactivation caused by three existing nitro groups.

Steric Hindrance: As more bulky nitro groups are added to the ring, they physically obstruct the remaining positions, making it difficult for the incoming electrophile to approach and attack. researchgate.net While the ortho position is electronically favored for the initial nitration of toluene, bulky substituents can increase the proportion of the para product due to steric hindrance. youtube.com In a trinitrotoluene molecule, the remaining unsubstituted carbons are heavily shielded by adjacent nitro groups, presenting a significant steric barrier to the introduction of a fourth nitro group.

Advanced Synthetic Routes and Novel Approaches for Complex Nitroaromatics

The inherent hazards and inefficiencies associated with classical nitration methods, especially for complex molecules, have driven research into advanced synthetic strategies. numberanalytics.com These novel approaches aim to provide safer, more selective, and environmentally benign pathways to nitroaromatics.

Flow Chemistry: The use of continuous flow reactors for nitration offers significant safety advantages over traditional batch processing. nih.gov It allows for precise control of reaction parameters like temperature and residence time, minimizes the inventory of hazardous materials at any given moment, and can improve reaction efficiency. The synthesis of TNT from DNT has been successfully demonstrated using automated flow chemistry systems. nih.gov

Catalytic Systems: Heterogeneous catalysts, such as zeolites, have been employed to improve the regioselectivity of nitration. numberanalytics.comresearchgate.net For example, using an H-ZSM-5 zeolite catalyst in the nitration of toluene can significantly increase the yield of the para-isomer and suppress the formation of the undesired meta-isomer, which can lead to a cleaner synthesis of DNT and subsequently TNT. serdp-estcp.mil

Novel Nitrating Agents: Research continues into the development and application of alternative nitrating reagents that operate under milder conditions. chimia.chresearchgate.net Reagents like N₂O₅/CH₂Cl₂ or the use of photocatalysis with organic nitrating agents represent frontiers in nitration chemistry, potentially enabling the synthesis of complex molecules like Benzene, 3-methyl-1,2,4,5-tetranitro- that are difficult to access through conventional means. researchgate.netchimia.ch

These advanced methods hold the potential to overcome the significant synthetic hurdles posed by severe steric hindrance and electronic deactivation in the preparation of highly substituted nitroaromatic compounds.

Challenges and Limitations in Achieving Selective Tetranitration on a Methylbenzene Scaffold

The synthesis of highly nitrated methylbenzene derivatives, such as 3-methyl-1,2,4,5-tetranitrobenzene, is fraught with significant challenges, primarily revolving around the difficulty of controlling the regioselectivity of the nitration reactions and managing the increasing deactivation of the aromatic ring with each successive nitro group addition.

A central challenge lies in the directing effects of the substituents on the benzene ring. The methyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. In the case of toluene, initial nitration predominantly yields ortho- and para-nitrotoluene. cerritos.edu However, as more nitro groups are introduced, the ring becomes progressively more electron-deficient and thus less reactive towards further electrophilic substitution. This deactivation requires harsher reaction conditions, such as the use of fuming nitric acid, oleum (sulfuric acid containing excess SO3), or other powerful nitrating agents, which can also lead to undesirable side reactions and oxidation of the methyl group. epa.govnih.gov

The regiochemistry of toluene nitration has been a subject of extensive study, revealing a complex interplay of factors that are not fully explained by simple transition state theory alone. nih.govgithub.io For instance, the nitration of toluene with nitronium salts like NO₂⁺BF₄⁻ exhibits low intermolecular selectivity (reacting only slightly faster than benzene) but high intramolecular selectivity (favoring ortho and para positions). nih.govgithub.io This paradox suggests that the reaction mechanism is more intricate than a straightforward electrophilic attack.

Recent research employing computational trajectory studies has provided deeper insights. These studies suggest that for highly reactive nitrating agents, the reaction may not proceed through a well-defined transition state for the initial attack. Instead, the selectivity is determined late in the reaction trajectory, influenced by the dynamics of the solvent cage and counterion reorganization. nih.govacs.org The encounter complex between the nitronium ion and the toluene molecule can be persistent, allowing the nitronium ion to "roam" over the aromatic ring before a C-N bond is fully formed. github.io This roaming period allows for preferential attack at the more electron-rich ortho and para positions.

Achieving a specific tetranitrated isomer like 3-methyl-1,2,4,5-tetranitrobenzene is particularly challenging due to the cumulative deactivating and directing effects of the already present nitro groups. The synthesis of tetranitrotoluenes often involves indirect methods, such as the nitration of substituted aminotoluenes followed by removal of the amino group, rather than direct, exhaustive nitration of toluene or its lower nitrated derivatives. acs.org

The challenges in selective tetranitration are summarized in the table below, which highlights key research findings on the factors influencing the regioselectivity of toluene nitration.

| Factor | Observation | Implication for Tetranitration |

| Substituent Effects | The methyl group is activating and ortho-, para-directing, while nitro groups are deactivating and meta-directing. cerritos.edu | The introduction of the first few nitro groups proceeds at the ortho and para positions. Subsequent nitrations are directed to the remaining positions but are significantly slower due to ring deactivation. |

| Reaction Conditions | Harsher conditions (e.g., fuming nitric acid, oleum) are required for polynitration. epa.govnih.gov | Increased risk of side reactions, including oxidation of the methyl group to a carboxylic acid or complete degradation of the molecule. |

| Nitrating Agent | The reactivity of the nitrating agent (e.g., mixed acid vs. nitronium salts) affects selectivity. nih.govgithub.io | Highly reactive agents can exhibit low substrate selectivity but high positional selectivity, a phenomenon not fully explained by static models. |

| Reaction Dynamics | Trajectory studies show that selectivity can be determined late in the reaction coordinate, influenced by solvent and counterion effects. nih.govgithub.ioacs.org | The final isomer distribution is a result of a complex dynamic process, making it difficult to predict and control for a specific tetranitro isomer. |

| Steric Hindrance | Increasing substitution on the benzene ring can lead to steric hindrance, influencing the position of further nitration. | The introduction of the fourth nitro group onto a trinitrotoluene is sterically and electronically disfavored. |

These challenges underscore the complexity of synthesizing specific, highly nitrated aromatic compounds. The production of 3-methyl-1,2,4,5-tetranitrobenzene is not a matter of simple, repeated nitration but requires a nuanced understanding of reaction mechanisms and often multi-step synthetic strategies to overcome the inherent limitations of electrophilic aromatic substitution on a progressively deactivated and sterically hindered substrate.

Molecular and Electronic Structure Investigations of Benzene, 3 Methyl 1,2,4,5 Tetranitro

Theoretical and Computational Chemistry Approaches for Structure Prediction

Theoretical and computational chemistry provide powerful tools to investigate the properties of molecules like 3-methyl-1,2,4,5-tetranitrobenzene, especially when experimental data is scarce. These methods allow for the detailed examination of molecular geometries, electronic structures, and potential energy surfaces.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for predicting the molecular geometry of organic compounds. For a molecule such as 3-methyl-1,2,4,5-tetranitrobenzene, these calculations would typically be performed to determine key structural parameters.

Bond Lengths: The C-C bond lengths within the benzene (B151609) ring are expected to be slightly distorted from the ideal 1.39 Å of benzene due to the electronic push-pull effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups. The C-N bonds are anticipated to have lengths typical for nitroaromatics, and the N-O bonds within the nitro groups will also be of interest.

Bond Angles: The planarity of the benzene ring is a key feature. However, steric hindrance between the adjacent nitro groups and the methyl group may cause out-of-plane twisting of the nitro groups relative to the ring. The C-C-C angles within the ring and the C-C-N and C-N-O angles would be optimized to find the molecule's lowest energy structure.

Dihedral Angles: The dihedral angles describing the orientation of the nitro groups with respect to the benzene ring are particularly important. Significant twisting can affect the conjugation of the nitro groups with the aromatic system, which in turn influences the molecule's electronic properties and stability.

A typical DFT study would employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.

For 3-methyl-1,2,4,5-tetranitrobenzene, the presence of multiple electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. The HOMO, in contrast, would be primarily located on the aromatic ring. A small HOMO-LUMO gap is generally indicative of a molecule that is more reactive and less stable, which is a common feature of energetic materials. Computational methods can precisely calculate these orbital energies and the resulting gap, providing insights into the molecule's sensitivity and potential for decomposition. The addition of nitro groups to an aromatic ring generally leads to a decrease in the HOMO-LUMO energy gap, which can enhance the molecule's reactivity. yu.edu.jo

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for Benzene, 3-methyl-1,2,4,5-tetranitro- (Note: The following data is illustrative and based on general principles of computational chemistry for nitroaromatic compounds, as specific experimental or calculated values for this exact molecule are not readily available in the cited literature.)

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -4.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 4.20 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 6.35 |

| Electrophilicity Index (ω) | 9.38 |

This interactive table is based on hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For 3-methyl-1,2,4,5-tetranitrobenzene, the MEP would be expected to show regions of negative potential (typically colored red) around the oxygen atoms of the nitro groups, indicating their high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected over the hydrogen atoms of the methyl group and the aromatic ring, indicating electron-deficient areas.

Analysis of the charge density distribution, often through methods like Mulliken population analysis, would quantify the partial atomic charges on each atom. This would reveal the extent of electron withdrawal by the nitro groups from the benzene ring and the electron-donating effect of the methyl group. Such information is crucial for understanding intermolecular interactions in the solid state, which are important for the properties of energetic materials.

The presence of a methyl group and four nitro groups on the benzene ring raises the possibility of different rotational isomers (conformers). Conformational analysis involves systematically rotating the single bonds, particularly the C-N bonds of the nitro groups and the C-C bond of the methyl group, to identify all possible stable conformations and their relative energies.

Energy minimization studies would be performed for each potential conformer to find its most stable geometry. The global minimum conformation, which is the most stable arrangement of the atoms in space, would be identified. This is crucial as the molecular conformation can significantly impact the crystal packing and, consequently, the density and sensitivity of the energetic material. Steric hindrance between the ortho-substituted groups is expected to play a major role in determining the preferred conformations.

Electron Density Analysis and Topological Properties (e.g., AIM analysis)

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. An AIM analysis of 3-methyl-1,2,4,5-tetranitrobenzene would provide valuable information about the nature of the chemical bonds.

Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), can be used to classify the bond as either a shared interaction (covalent bond) or a closed-shell interaction (like ionic bonds or van der Waals interactions).

Ring Critical Points (RCPs): An RCP would be found in the center of the benzene ring, characteristic of a cyclic system.

Cage Critical Points (CCPs): These might be present depending on the three-dimensional arrangement of the atoms.

By analyzing the topological properties of the electron density, one can gain a deeper understanding of the bonding within the molecule, including the nature of the C-NO₂ bonds and any intramolecular hydrogen bonding that might occur, which can influence the molecule's stability.

Advanced Spectroscopic and Diffractional Characterization of Benzene, 3 Methyl 1,2,4,5 Tetranitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Electronic Environment Probing

The ¹H and ¹³C NMR spectra of Benzene (B151609), 3-methyl-1,2,4,5-tetranitro- are dictated by the strong electron-withdrawing nature of the four nitro groups and the electron-donating effect of the methyl group.

Proton (¹H) NMR: The molecule features a single aromatic proton at the C6 position and a methyl group at the C3 position.

Aromatic Proton (H-6): Aromatic protons typically resonate in the range of 6.5-8.5 ppm. orgchemboulder.comlibretexts.org However, the presence of four strongly deshielding nitro groups on the benzene ring would shift the signal for the lone aromatic proton significantly downfield. In a highly substituted and electron-deficient ring like this, the chemical shift for H-6 is predicted to be in the region of 8.5 - 9.5 ppm. For comparison, the aromatic protons of 2,4,6-trinitrotoluene (B92697) (TNT) appear around 8.8 ppm. spectrabase.com

Methyl Protons (-CH₃): Benzylic protons, those on a carbon directly attached to an aromatic ring, generally appear in the 2.0-3.0 ppm range. orgchemboulder.comlibretexts.org The methyl group in this compound would likely resonate within this range, with a predicted chemical shift of approximately 2.6 ppm, similar to the methyl resonance in o-nitrotoluene. chemicalbook.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly influenced by the attached functional groups.

Aromatic Carbons: Aromatic carbons typically have chemical shifts between 120 and 170 ppm. oregonstate.edu

Carbons bonded to Nitro Groups (C1, C2, C4, C5): These carbons are directly attached to the strongly electron-withdrawing nitro groups, causing their signals to appear significantly downfield, likely in the 145-155 ppm range. Solid-state ¹³C NMR of TNT shows carbons attached to nitro groups at approximately 151 ppm and 146 ppm. researchgate.net

Carbon bonded to Methyl Group (C3): This carbon is expected to be shielded relative to the nitro-substituted carbons and would likely appear around 130-135 ppm.

Carbon bonded to Hydrogen (C6): This carbon would be the most shielded of the aromatic carbons, with an expected chemical shift in the range of 120-125 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear upfield, in the typical aliphatic region, predicted to be around 15-20 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 3-methyl-1,2,4,5-tetranitro-

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic H-6 | ¹H | 8.5 - 9.5 |

| Methyl (-CH₃) | ¹H | ~2.6 |

| C1, C2, C4, C5 (-NO₂) | ¹³C | 145 - 155 |

| C3 (-CH₃) | ¹³C | 130 - 135 |

| C6 (-H) | ¹³C | 120 - 125 |

| Methyl (-CH₃) | ¹³C | 15 - 20 |

Coupling Constant Analysis for Confirming Molecular Connectivity and Stereochemistry

Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of atoms through covalent bonds. youtube.com The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the intervening bonds.

In the case of Benzene, 3-methyl-1,2,4,5-tetranitro-, the analysis of proton-proton coupling is limited due to the presence of only a single aromatic proton.

¹H-¹H Coupling: Since there are no adjacent protons on the aromatic ring, no vicinal (³JHH) coupling will be observed for the aromatic proton.

Long-Range Coupling: It is possible to observe a small, long-range coupling (typically ⁴J or ⁵J) between the aromatic proton (H-6) and the protons of the methyl group at C3. Such long-range couplings in nitrotoluenes are generally small, on the order of 0.3-1.0 Hz. chemicalbook.com This coupling, if resolved, would manifest as a narrow quartet for the aromatic proton signal and a narrow doublet for the methyl proton signal.

Stereochemistry: While coupling constants are crucial for determining stereochemistry in flexible systems or molecules with multiple chiral centers, their application in this rigid, planar aromatic compound is limited for confirming stereochemical aspects.

Nitrogen-15 (¹⁵N) NMR Studies of Nitro Group Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly effective method for investigating the electronic environment of nitrogen-containing functional groups, despite its lower natural abundance and sensitivity compared to ¹H NMR. wikipedia.orghuji.ac.il For nitroaromatic compounds, ¹⁵N NMR can distinguish between non-equivalent nitro groups. nih.gov

The chemical shifts of ¹⁵N in nitro groups are found in a characteristic range, typically between 355 and 395 ppm relative to ammonia (B1221849), or in a narrower range when referenced to nitromethane. science-and-fun.de In Benzene, 3-methyl-1,2,4,5-tetranitro-, the four nitro groups are in chemically distinct environments due to the asymmetrical substitution pattern of the benzene ring:

N-1: Flanked by a nitro group (at C2) and the aromatic proton (at C6).

N-2: Positioned between a nitro group (at C1) and the methyl group (at C3).

N-4: Situated between the methyl group (at C3) and another nitro group (at C5).

N-5: Located between a nitro group (at C4) and the aromatic proton (at C6).

The different steric and electronic interactions experienced by each nitro group will result in four distinct resonances in the ¹⁵N NMR spectrum. The precise chemical shifts would be influenced by the degree of steric hindrance, which can affect the coplanarity of the nitro group with the aromatic ring, and the electronic effects of the neighboring substituents. It is expected that the nitro groups experiencing greater steric hindrance from the methyl group or adjacent nitro groups may show different chemical shifts compared to the less hindered ones. scispace.com

Table 2: Predicted ¹⁵N NMR Chemical Shift Characteristics for Benzene, 3-methyl-1,2,4,5-tetranitro-

| Nitrogen Atom | Environment | Predicted Observation |

|---|---|---|

| N-1, N-2, N-4, N-5 | Four chemically non-equivalent nitro groups | Four distinct signals in the nitro region (~355-395 ppm vs NH₃) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.salibretexts.org

Identification and Assignment of Characteristic Vibrational Modes of Nitro and Methyl Groups

The vibrational spectrum of Benzene, 3-methyl-1,2,4,5-tetranitro- is dominated by the characteristic vibrations of its substituent groups.

Nitro (NO₂) Group Vibrations: The nitro group has strong and characteristic absorption bands in the IR spectrum. orgchemboulder.com

Asymmetric Stretching (νas(NO₂)): This vibration typically gives rise to a very strong band in the 1550-1475 cm⁻¹ region for aromatic nitro compounds. orgchemboulder.comspectroscopyonline.com

Symmetric Stretching (νs(NO₂)): A strong band corresponding to this mode is expected in the 1360-1290 cm⁻¹ range. orgchemboulder.comresearchgate.net

Scissoring (δ(NO₂)): A medium intensity peak from a bending vibration is typically observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com Given the four nitro groups in different environments, these bands may appear broadened or as multiple overlapping peaks.

Methyl (CH₃) Group Vibrations:

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected to appear in the 2900-3000 cm⁻¹ region.

C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically occur around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The symmetric bending peak might be obscured by the strong symmetric NO₂ stretching vibration.

Table 3: Characteristic Vibrational Frequencies for Benzene, 3-methyl-1,2,4,5-tetranitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Scissoring Bend | 890 - 835 | Medium | |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2900 | Medium-Weak |

| C-H Bend | ~1460, ~1380 | Medium | |

| Aromatic Ring | C-H Stretch | 3100 - 3030 | Weak |

| C=C Stretch | 1600 - 1400 | Medium-Weak |

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The vibrations of the benzene ring itself provide further structural information.

Aromatic C-H Stretching: The stretching vibration of the single C-H bond at the C6 position is expected to produce a weak absorption in the 3100-3030 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene nucleus typically result in a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com For highly substituted benzenes, the pattern and intensity of these bands can be complex.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern on a benzene ring. spectroscopyonline.com For a pentasubstituted ring with a single isolated hydrogen atom, a characteristic C-H "wag" vibration is expected. The frequency of this absorption is sensitive to the position of the substituents. optica.org For a single isolated aromatic hydrogen, this band typically appears in the 900-850 cm⁻¹ region. oregonstate.edu This band can be a key indicator of the substitution pattern in the molecule.

The combination of these characteristic ring vibrations, along with the vibrations of the nitro and methyl groups, provides a unique spectroscopic fingerprint for Benzene, 3-methyl-1,2,4,5-tetranitro-, allowing for its unambiguous identification and detailed structural characterization.

Interpretation of Spectroscopic Data for Conformational Insights

Spectroscopic techniques are pivotal in elucidating the conformational properties of nitroaromatic compounds. For a molecule like Benzene, 3-methyl-1,2,4,5-tetranitro-, the orientation of the four nitro groups relative to the benzene ring and the methyl group is of significant interest. It is anticipated that steric hindrance between the adjacent nitro groups and the methyl group would force the nitro groups to twist out of the plane of the benzene ring.

In related polynitrobenzene derivatives, such as 1,2,3-trimethoxy-4,5,6-trinitrobenzene, the nitro groups are significantly tilted with respect to the benzene mean plane, with dihedral angles reaching up to 75.8°. researchgate.netnist.gov This tilting is a direct consequence of steric crowding. researchgate.net For Benzene, 3-methyl-1,2,4,5-tetranitro-, similar significant out-of-plane rotations of the nitro groups at positions 1, 2, 4, and 5 would be expected. The degree of this rotation can be inferred from vibrational spectroscopic methods like FT-IR and Raman spectroscopy, as the vibrational modes of the C-N and N-O bonds are sensitive to their electronic and steric environment.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Benzene, 3-methyl-1,2,4,5-tetranitro- is not available, the following sections describe the type of information that would be obtained from such an analysis, drawing parallels from structurally similar compounds.

Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles

A single-crystal X-ray diffraction study would provide precise measurements of all bond lengths and angles within the molecule. For nitroaromatic compounds, key parameters include the C-C bond lengths of the benzene ring, the C-N bond lengths connecting the nitro groups, and the N-O bond lengths within the nitro groups. The geometry of related compounds like 1,3,5-trinitrobenzene (B165232) has been extensively studied. wikipedia.orgnih.gov

The introduction of a methyl group and an additional nitro group in Benzene, 3-methyl-1,2,4,5-tetranitro- would likely lead to some distortion of the benzene ring from perfect hexagonal symmetry. The bond angles around the substituted carbon atoms would deviate from the ideal 120°.

Table 1: Expected Key Molecular Geometry Parameters for Benzene, 3-methyl-1,2,4,5-tetranitro- (Hypothetical Data)

| Parameter | Expected Value Range (Å or °) | Notes |

| Bond Lengths | ||

| C-C (aromatic) | 1.37 - 1.40 Å | |

| C-N (nitro) | 1.45 - 1.49 Å | |

| N-O (nitro) | 1.20 - 1.24 Å | |

| C-C (methyl) | 1.50 - 1.54 Å | |

| Bond Angles | ||

| C-C-C (aromatic) | 118 - 122° | Deviations due to substituents. |

| C-C-N | 117 - 123° | Influenced by steric hindrance. |

| O-N-O | 123 - 127° | |

| C-N-O | 116 - 119° | |

| Dihedral Angles | ||

| C-C-N-O | Variable | Significant out-of-plane twisting expected. |

Crystal Packing Analysis and Unit Cell Parameters

The crystal packing describes how individual molecules are arranged in the crystal lattice. This is defined by the unit cell, which is the basic repeating unit of the crystal. The unit cell is characterized by its dimensions (a, b, c) and angles (α, β, γ). For example, the related compound 1,3,5-trimethyl-2,4-dinitrobenzene crystallizes in the orthorhombic space group P212121 with specific unit cell parameters. wikipedia.org The crystal system and space group for Benzene, 3-methyl-1,2,4,5-tetranitro- would be determined by its molecular symmetry and the nature of its intermolecular interactions.

Table 2: Illustrative Unit Cell Parameters from a Related Nitroaromatic Compound (1,3,5-trimethyl-2,4-dinitrobenzene)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.136 (5) |

| b (Å) | 13.916 (5) |

| c (Å) | 17.194 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 989.6 (13) |

| Z | 4 |

| Data for 1,3,5-trimethyl-2,4-dinitrobenzene for illustrative purposes. wikipedia.org |

Investigation of Intermolecular Interactions in the Crystalline State

The stability and properties of a molecular crystal are governed by a network of intermolecular interactions.

Aromatic π-π Stacking Interactions

In the crystal structures of many nitroaromatic compounds, π-π stacking interactions are a common feature, where the electron-deficient nitro-substituted benzene rings stack on top of each other. researchgate.netnist.gov These interactions are crucial for the stability of the crystal lattice. The centroid-to-centroid distance between stacked rings is a key parameter, with values typically in the range of 3.3 to 3.8 Å indicating a significant interaction. In some cases, the stacking can be offset.

Specific Nitro Group Interactions (e.g., N–O∙∙∙NO2 bonds, π-hole interactions)at.ua

Comprehensive searches for detailed research findings, including spectroscopic and crystallographic data, on the specific nitro group interactions of Benzene, 3-methyl-1,2,4,5-tetranitro- (also known as 2,3,4,6-tetranitrotoluene) did not yield specific studies or datasets pertaining to its N–O∙∙∙NO₂ bonds or π-hole interactions. The available scientific literature and databases lack dedicated experimental or theoretical investigations into the intermolecular bonding landscape of this particular tetranitro-substituted toluene (B28343) isomer.

While general principles of intermolecular interactions in nitroaromatic compounds are well-established, the specific geometry and energetic contributions of such interactions are highly dependent on the precise substitution pattern and resulting crystal packing. For instance, studies on related, more common compounds like 2,4,6-trinitrotoluene (TNT) have revealed complex networks of intermolecular interactions that influence their physical and chemical properties. europa.eunih.gov However, the addition and different positioning of a fourth nitro group in Benzene, 3-methyl-1,2,4,5-tetranitro- would significantly alter the electronic distribution and steric environment of the molecule, leading to a unique set of nitro group interactions.

The concept of π-hole interactions, which involve an electron-deficient region above the plane of an aromatic ring attracting electron-rich moieties, is recognized as a significant force in the crystal engineering of various materials, including those with nitro groups. mdpi.com The presence of multiple electron-withdrawing nitro groups in Benzene, 3-methyl-1,2,4,5-tetranitro- would undoubtedly create pronounced π-holes, suggesting that such interactions could play a crucial role in its solid-state structure. However, without specific diffractional data, the nature and extent of these interactions remain speculative for this compound.

Similarly, short contacts between the nitrogen and oxygen atoms of adjacent nitro groups (N–O∙∙∙NO₂) are a known feature in the crystal structures of many polynitrated compounds, contributing to their stability and density. The specific arrangement and energetics of these bonds are unique to each molecule's crystal lattice.

In the absence of dedicated scholarly research on Benzene, 3-methyl-1,2,4,5-tetranitro-, it is not possible to provide detailed research findings or construct data tables on its specific nitro group interactions. Further experimental work, including single-crystal X-ray diffraction and advanced spectroscopic analysis, would be required to elucidate these structural details.

Reactivity and Chemical Transformations of Benzene, 3 Methyl 1,2,4,5 Tetranitro

Exploration of Further Electrophilic Aromatic Substitution Reactions under Diverse Conditions

Further electrophilic aromatic substitution (EAS) on 3-methyl-1,2,4,5-tetranitrobenzene is exceptionally challenging. The aromatic ring is severely deactivated by the presence of four strongly electron-withdrawing nitro groups, which significantly reduce its nucleophilicity. chemguide.co.uklibretexts.org The synthesis of its precursor, 2,4,6-trinitrotoluene (B92697) (TNT), illustrates this difficulty; each successive nitration step requires harsher conditions, including stronger acids and higher temperatures, to overcome the deactivation from the previously introduced nitro groups. wikipedia.orgnih.gov

Introducing a fifth nitro group onto the toluene (B28343) core to form a tetranitrotoluene is not typically achieved through direct nitration of TNT. cdc.govstackexchange.com The extreme conditions required would likely lead to oxidation and decomposition of the molecule. wikipedia.org Reports indicate that isomers of tetranitrotoluene are synthesized through more indirect, multi-step pathways, such as the oxidation of aminotrinitrotoluene derivatives. stackexchange.com This underscores the practical limitations of subjecting the already electron-poor 3-methyl-1,2,4,5-tetranitrobenzene to further electrophilic attack. Any hypothetical EAS reaction would necessitate the most potent nitrating agents and would likely suffer from extremely low yields and significant side-product formation.

The mechanism for such a reaction would proceed through a standard electrophilic aromatic substitution pathway, involving the formation of a highly unstable arenium ion (sigma complex). numberanalytics.commasterorganicchemistry.com The positive charge of this intermediate would be severely destabilized by the four adjacent electron-withdrawing nitro groups, resulting in a very high activation energy for the reaction.

Investigation of Reduction Pathways for the Nitro Groups

In contrast to its inertness toward electrophiles, the nitro groups of 3-methyl-1,2,4,5-tetranitrobenzene are susceptible to reduction. A variety of reducing agents can convert nitro groups to primary amines, with the potential for selective reduction under controlled conditions. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel with hydrogen gas is a highly effective method for complete reduction of all nitro groups to amines.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for reducing nitroarenes. youtube.com

Selective Reduction: Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) ((NH₄)HS) can be used for the selective reduction of one nitro group in a polynitro-aromatic compound.

Given the four nitro groups in 3-methyl-1,2,4,5-tetranitrobenzene, a stepwise reduction could potentially yield a series of aminonitrotoluene derivatives. The specific nitro group that is preferentially reduced would depend on steric hindrance and subtle electronic differences among the four positions. Complete reduction would yield 3-methyl-1,2,4,5-tetraaminobenzene.

| Reducing Agent | Potential Product(s) | Reaction Type |

|---|---|---|

| H₂, Pd/C | 3-Methyl-1,2,4,5-tetraaminobenzene | Complete Reduction |

| Fe / HCl | 3-Methyl-1,2,4,5-tetraaminobenzene | Complete Reduction |

| SnCl₂ / HCl | Mixture of aminotetranitrotoluenes | Partial/Complete Reduction |

| Na₂S / H₂O/EtOH | Selective mono-reduction to an aminotrinitrotoluene isomer | Selective Reduction |

Study of Complex Rearrangement Reactions in Highly Nitrated Aromatic Systems

In the context of highly nitrated compounds, intramolecular rearrangements where a nitro group migrates to a different position on the aromatic ring are conceivable, especially if such a shift can relieve steric strain or lead to a more thermodynamically stable isomer. youtube.com These reactions are often mechanistically complex and can be initiated by the formation of transient intermediates. Another possibility is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate, although this is more characteristic of α-halo ketones. msu.edu The Overman rearrangement provides a pathway for converting allylic alcohols to allylic amines via a wikipedia.orgwikipedia.org-sigmatropic rearrangement, highlighting the diversity of rearrangement reactions in organic chemistry. organic-chemistry.org

Strategies for Derivatization and Functional Group Interconversion

The primary strategies for derivatizing 3-methyl-1,2,4,5-tetranitrobenzene revolve around the reactivity of its nitro groups.

Nucleophilic Aromatic Substitution (SNAr): The extreme electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. youtube.com For polynitro-aromatics, a nitro group itself can act as the leaving group. Strong nucleophiles such as alkoxides (RO⁻), ammonia (B1221849) (NH₃), or amines (RNH₂) can displace one of the nitro groups. The reaction is facilitated by the ability of the remaining nitro groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org The reaction rate is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group. libretexts.org

Reduction of Nitro Groups: As detailed in section 5.2, the reduction of one or more nitro groups to amino groups is a fundamental derivatization. The resulting amino groups can then undergo a wide range of further reactions (e.g., diazotization followed by Sandmeyer reactions) to introduce a variety of other functional groups.

Reaction Mechanisms and Intermediate Characterization

The mechanisms of the potential transformations of 3-methyl-1,2,4,5-tetranitrobenzene are centered on the formation of key reactive intermediates.

Electrophilic Aromatic Substitution (EAS): The mechanism involves the attack of an electrophile on the aromatic ring to form a cationic carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comvedantu.com Aromaticity is restored by the loss of a proton. For 3-methyl-1,2,4,5-tetranitrobenzene, this intermediate would be highly destabilized by the potent electron-withdrawing nitro groups, making the initial attack step (the rate-determining step) have a very high energy barrier.

Nucleophilic Aromatic Substitution (SNAr): This two-step mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the ortho and para nitro groups. In the second step, the leaving group (in this case, a nitrite (B80452) ion, NO₂⁻) is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is key to the facility of the reaction.

Reduction: The reduction of nitro groups by metals often proceeds through a series of single-electron transfer steps. The reaction likely involves intermediate species such as nitrosoarenes and hydroxylamines before the final amine product is formed. nih.gov

Table of Compound Names

| Systematic Name | Common/Other Name(s) |

| Benzene (B151609), 3-methyl-1,2,4,5-tetranitro- | 3-Methyl-1,2,4,5-tetranitrobenzene |

| 2,4,6-Trinitrotoluene | TNT |

| 3,5-Dinitroaniline | - |

| 1,3,5-Trinitrobenzene (B165232) | - |

| 3-Methyl-1,2,4,5-tetraaminobenzene | - |

| Aminotrinitrotoluene | - |

| Nitrosoarene | - |

| Hydroxylamine | - |

Advanced Research Topics in Computational and Theoretical Chemistry of Benzene, 3 Methyl 1,2,4,5 Tetranitro

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers significant insights into the complex reaction mechanisms of polynitro aromatic compounds. For derivatives of toluene (B28343), such as 2,3,4,6-tetranitrotoluene, theoretical studies are crucial for understanding their stability and decomposition pathways.

Density Functional Theory (DFT) is a primary method for these investigations. For instance, studies on the related compound 2,4,6-trinitrotoluene (B92697) (TNT) have used DFT to model its hydrolysis and the reaction of its metabolites. nih.govnih.gov These studies calculate the Gibbs free energy and identify transition states to map out potential energy surfaces. nih.gov For example, the reaction of a TNT nitroso metabolite with thiols was shown to proceed through a six-membered loop transition state. nih.gov

The initial steps in the thermal decomposition of similar energetic materials are often elucidated using quantum molecular dynamics. rsc.org These simulations can predict reaction barriers for processes like intermolecular hydrogen transfer and the subsequent release of small molecules such as H₂O and NO. rsc.org While specific data for 2,3,4,6-tetranitrotoluene is not abundant in readily available literature, the methodologies applied to TNT and other nitrotoluenes provide a clear framework for how its reaction pathways and transition states would be computationally predicted. nih.govnih.govacs.org The synthesis of tetranitrotoluenes is noted to be a complex process, often involving multi-step reactions from precursors like trinitrotoluidine. stackexchange.com

Table 1: Computational Methods for Reaction Pathway Prediction

| Computational Method | Application | Key Findings for Related Compounds |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of potential energy surfaces, transition state geometries, and reaction barriers. nih.gov | Identified solvent-mediated proton-transfer mechanisms and transition state structures in TNT metabolite reactions. nih.gov |

| Quantum Molecular Dynamics (DFT-MD) | Simulation of initial thermal decomposition mechanisms and prediction of reaction barriers. rsc.org | Determined intermolecular hydrogen transfer as an initial decomposition step in related energetic materials. rsc.org |

| Ab Initio and Correlated Molecular Orbital Theory | Investigation of hydrolysis mechanisms and activation barriers. nih.gov | Calculated activation barriers for alkaline hydrolysis of TNT, suggesting kinetic significance. nih.gov |

Theoretical Analysis of Intramolecular Interactions and Strain

The structure and stability of 2,3,4,6-tetranitrotoluene are significantly influenced by intramolecular interactions, particularly hydrogen bonding and steric strain. The presence of multiple nitro groups in close proximity on the benzene (B151609) ring introduces considerable steric hindrance, which can affect the planarity of the ring and the orientation of the functional groups.

Intramolecular hydrogen bonding is a known stabilizing factor in many ortho-substituted nitroaromatic compounds. vedantu.comniscpr.res.in In molecules with adjacent nitro and hydroxyl or amino groups, a hydrogen bond can form, creating a more stable six-membered ring structure. vedantu.com While 2,3,4,6-tetranitrotoluene does not possess a hydroxyl or primary amino group for classical hydrogen bonding, weak C-H···O interactions between the methyl group hydrogens and the oxygen atoms of the ortho-nitro groups are possible. Theoretical calculations are essential to determine the existence and strength of such weak interactions.

Table 2: Intramolecular Interactions in Nitroaromatic Compounds

| Type of Interaction | Description | Relevance to 2,3,4,5-tetranitro-3-methylbenzene |

|---|---|---|

| Steric Hindrance | Repulsive interactions between the bulky nitro groups and the methyl group. stackexchange.com | Influences the orientation of the nitro groups and the planarity of the benzene ring, contributing to molecular strain. stackexchange.com |

| Intramolecular Hydrogen Bonding | Potential for weak C-H···O interactions between the methyl group and adjacent nitro groups. vedantu.comniscpr.res.in | Could provide a minor stabilizing effect on the molecular conformation. |

| Ring Strain | Distortion of the benzene ring from its ideal geometry due to bulky substituents. stackexchange.com | Affects the overall stability and energetic properties of the molecule. stackexchange.com |

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from computational calculations are powerful tools for predicting the reactivity of molecules. These descriptors provide quantitative measures of various electronic properties that govern how a molecule will interact with other chemical species.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. hakon-art.com A smaller gap generally suggests higher reactivity. Other important global reactivity descriptors include:

Chemical Potential (μ): The negative of electronegativity, indicating the tendency of electrons to escape from an equilibrium system. hakon-art.com

Hardness (η): A measure of resistance to change in electron distribution. hakon-art.com

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. hakon-art.com

Electrophilicity Index (ω): A measure of the stabilization energy when a system acquires an additional electronic charge. hakon-art.com

Table 3: Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical stability; a larger gap implies higher stability. hakon-art.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. hakon-art.com |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. hakon-art.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule. hakon-art.com |

Modeling of Photochemical Transformations (if applicable to polynitro aromatics)

Polynitro aromatic compounds are known to undergo photochemical transformations upon exposure to light. wikipedia.orgdtic.mil The photochemistry of TNT, for example, is well-documented and leads to the formation of a variety of products, including nitrobenzenes, benzaldehydes, and azodicarboxylic acids. wikipedia.org This process is often initiated by the absorption of UV light, which promotes the molecule to an excited electronic state. pitt.edu

Modeling these photochemical transformations involves several computational techniques. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra and identify the electronic transitions involved. pitt.edu Once in an excited state, the molecule can undergo various reactions, such as nitro-nitrite rearrangement or hydrogen abstraction. Computational modeling can explore the potential energy surfaces of these excited-state reactions to predict the likely photoproducts.

Studies on TNT photolysis have shown that it is a complex process, even in its initial stages, resulting in a mixture of photoproducts. pitt.edu The photolysis is also influenced by the surrounding environment, occurring more rapidly in river water than in distilled water. wikipedia.org Given the structural similarity, it is highly probable that 2,3,4,6-tetranitrotoluene would exhibit similar photochemical reactivity, with the additional nitro group potentially leading to even more complex reaction pathways. The specific photoproducts and quantum yields for 2,3,4,6-tetranitrotoluene would need to be investigated through dedicated computational and experimental studies.

Table 4: Common Photochemical Transformation Pathways for Polynitro Aromatics

| Transformation Pathway | Description | Potential Products |

|---|---|---|

| Oxidation of Methyl Group | The methyl group is oxidized to a formyl or carboxyl group. | Nitrobenzaldehydes, Nitrobenzoic acids. wikipedia.org |

| Reduction of Nitro Group | A nitro group is reduced to a nitroso, hydroxylamino, or amino group. wikipedia.org | Nitrosotoluenes, Hydroxylaminotoluenes, Aminotoluenes. pitt.edu |

| Dimerization | Two molecules or fragments combine to form a larger molecule. wikipedia.org | Azoxy compounds. dtic.mil |

| Denitration | Cleavage of a nitro group from the aromatic ring. ebi.ac.uk | Dinitrotoluenes, Mononitrotoluenes. ebi.ac.uk |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1,2,4,5-tetranitrobenzene, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential nitration of 3-methylbenzene derivatives. Controlled stepwise nitration is critical to avoid over-nitration or ring degradation. For example, using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–10°C) can suppress sulfonation side reactions . Stoichiometric ratios of HNO₃ should be optimized to prevent residual nitric acid from degrading the nitro groups. Intermediate purification via recrystallization (e.g., using ethanol/water) improves yield .

Q. How can the purity and structural integrity of 3-methyl-1,2,4,5-tetranitrobenzene be verified post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify proton environments and confirm nitro group positions. For example, deshielded aromatic protons adjacent to nitro groups appear downfield (~8.5–9.5 ppm) .

- HPLC-MS : Detect impurities (e.g., under-nitrated isomers) using a reverse-phase C18 column with acetonitrile/water gradient elution .

- Elemental Analysis : Validate empirical formula (C₇H₄N₄O₈) with ≤0.3% deviation .

Q. What are the key thermodynamic properties of 3-methyl-1,2,4,5-tetranitrobenzene, and how are they experimentally determined?

- Methodological Answer :

- Enthalpy of Formation (ΔfH°) : Compute via bomb calorimetry or derive from gas-phase DFT calculations (e.g., B3LYP/6-311+G(d,p)) with corrections for lattice energy .

- Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min heating rate. For nitroaromatics, decomposition often precedes melting, requiring sealed capsules .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ to identify decomposition onset temperatures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-methyl-1,2,4,5-tetranitrobenzene in electrophilic substitution reactions?

- Methodological Answer : The methyl group acts as an electron donor via hyperconjugation, while nitro groups are strong meta-directing deactivators. Computational studies (e.g., NBO analysis) reveal localized negative charges on nitro oxygens, making further substitution unlikely without severe steric hindrance. Reaction pathways can be modeled using DFT (e.g., ωB97X-D/def2-TZVP) to predict regioselectivity . Experimental validation involves competitive reactions with halogenation agents (e.g., Cl₂/AlCl₃), monitored by in-situ IR spectroscopy .

Q. What challenges arise in crystallizing 3-methyl-1,2,4,5-tetranitrobenzene, and how can polymorphism be characterized?

- Methodological Answer : High symmetry and strong intermolecular interactions (e.g., nitro-nitro dipole stacking) often lead to disordered crystals. Techniques include:

- Slow Evaporation : Use low-polarity solvents (e.g., dichloromethane/hexane) at 4°C to grow single crystals .

- PXRD : Compare experimental patterns with simulated data (Mercury® software) to detect polymorphs .

- Raman Spectroscopy : Differentiate polymorphs via nitro group vibrational modes (e.g., symmetric stretch at ~1350 cm⁻¹) .

Q. How can computational methods predict the detonation properties of 3-methyl-1,2,4,5-tetranitrobenzene?

- Methodological Answer : Use the Kamlet-Jacobs equations with inputs from DFT-calculated parameters:

- Heat of Formation (ΔfH) : Compute at the CBS-QB3 level .

- Crystal Density : Estimate via Hirshfeld surface analysis (e.g., CrystalExplorer®) .

- Detonation Velocity (D) : Correlate with molecular packing efficiency. For comparison, RDX has D ≈ 8.75 km/s; nitroaromatics typically range 7–8 km/s .

Critical Analysis of Contradictions

- vs. 22 : Discrepancies in decomposition temperatures (215°C vs. 220°C) may arise from differing heating rates or sample purity. Researchers should standardize protocols (e.g., 5°C/min in N₂).

- vs. 20 : Computational methods (DFT) in predict higher thermodynamic stability than empirical synthesis yields , suggesting unaccounted kinetic barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.